molecular formula C17H15N3O2 B2933050 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941923-37-1

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2933050
CAS RN: 941923-37-1
M. Wt: 293.326
InChI Key: UVFQIZQESXUXMZ-UHFFFAOYSA-N
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Description

“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .

Scientific Research Applications

Synthesis and Biological Potential

  • Heterocyclic Compound Synthesis

    The synthesis of pyrimidine linked heterocyclics has been explored, showing potential for insecticidal and antimicrobial activities. The synthesized compounds exhibit a relationship between structure and biological activity, with evaluations against specific insects and microorganisms (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Anticancer and Anti-inflammatory Agents

    Novel compounds derived from pyrimidine synthesis have been identified with significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Histone Deacetylase Inhibition

    The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been discovered as an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment due to its ability to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).

  • Antimicrobial Activity

    Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Chemical Synthesis Techniques

  • Microwave Irradiation

    The utilization of microwave irradiation for the synthesis of pyrimidine derivatives provides a faster and more efficient method for obtaining compounds with potential biological activities, including antimicrobial properties (M. Leyva-Acuña et al., 2020).

  • Oxidation Studies

    Kinetic and mechanistic investigations on the oxidation of formamidines by permanganate in alkaline medium have contributed to understanding the chemical properties and reactions of pyrimidine derivatives, which is crucial for designing new compounds with enhanced activities (A. Fawzy & M. Shaaban, 2014).

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-6-10-20-15(11)18-12(2)14(17(20)22)19-16(21)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFQIZQESXUXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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